molecular formula C11H15N3O2 B2523729 N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide CAS No. 710322-29-5

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2523729
CAS No.: 710322-29-5
M. Wt: 221.26
InChI Key: PTQJLVOATZBNQK-UHFFFAOYSA-N
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Description

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide (CAS: 1807884-98-5) is a pyrazine derivative featuring a 2,2-dimethylpropanamide (pivalamide) group attached to the pyrazin-2-yl ring at the 5-position, substituted with an acetyl moiety. Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 256.06 g/mol .

Properties

IUPAC Name

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7(15)8-5-13-9(6-12-8)14-10(16)11(2,3)4/h5-6H,1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQJLVOATZBNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=N1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride.

    Attachment of the 2,2-Dimethylpropanamide Group: This step involves the reaction of the pyrazine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following compounds share the 2,2-dimethylpropanamide backbone but differ in aromatic substituents:

Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Features
N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide 5-acetylpyrazin-2-yl C₁₁H₁₅N₃O₂ 256.06 Acetyl group on pyrazine ring
N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide 4-iodo-3-pyridyl C₁₀H₁₃IN₂O 320.13 Iodo substituent on pyridine ring
N-(5-chloro-2-nitrophenyl)-2,2-dimethylpropanamide 5-chloro-2-nitrophenyl C₁₁H₁₃ClN₂O₃ 256.69 Chloro-nitro-phenyl group
N-(5-bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide 5-bromo-3-methylpyridin-2-yl C₁₁H₁₅BrN₂O 271.15 Bromo-methylpyridine substituent
2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide pyrazin-2-yl + sulfanyl-oxadiazole C₂₁H₁₈N₆O₂S 418.47 Sulfanyl-acetamide and oxadiazole

Key Observations :

  • Electron-Withdrawing vs.

Physicochemical and Functional Properties

  • Purity : The target compound is reported at 95% purity , comparable to iodinated (99.7% purity ) and brominated analogs.
  • Hydrogen Bonding : The nitro-chloro derivative exhibits intermolecular C–H⋯O bonds, whereas the acetyl-pyrazine analog may rely on carbonyl interactions.
  • Biological Activity :
    • Antitumor pyrrolo[2,3-d]pyrimidines (e.g., 20a) show IC₅₀ values < 1 μM against cancer cell lines .
    • Sulfanyl-oxadiazole derivatives are explored for antimicrobial activity, though data for the target compound remains unreported.

Biological Activity

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-acetylpyrazine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction can be summarized as follows:

5 acetylpyrazine+2 2 dimethylpropanoyl chloridebaseN 5 acetylpyrazin 2 yl 2 2 dimethylpropanamide\text{5 acetylpyrazine}+\text{2 2 dimethylpropanoyl chloride}\xrightarrow{\text{base}}\text{N 5 acetylpyrazin 2 yl 2 2 dimethylpropanamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide. In vitro assays demonstrated its effectiveness against various cancer cell lines. For instance, the compound exhibited significant cytotoxic effects on human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cells, with IC50 values indicating potent activity.

Cell LineIC50 (µM)Mechanism of Action
Patu898812.5Induction of apoptosis
SGC790115.3Cell cycle arrest
SMMC772110.8Caspase activation

The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells.

Neuroprotective Effects

Another area of interest is the neuroprotective effect of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide. In a study assessing its impact on neurodegenerative conditions, the compound demonstrated inhibition of monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration.

EnzymeIC50 (µM)Type of Inhibition
MAO-A4.52Competitive
MAO-B0.059Non-competitive

These findings suggest that N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide may serve as a lead compound for developing neuroprotective agents.

Case Studies

  • Case Study on Cancer Cell Lines :
    A series of experiments were conducted using N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
    • Methodology : MTT assays and flow cytometry were employed to evaluate cell viability and apoptosis.
    • Results : The compound showed a dose-dependent decrease in viability across all tested lines.
  • Neuroprotective Study :
    In vivo studies were performed on rodent models to assess the neuroprotective effects against induced oxidative stress. Treatment with N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide resulted in reduced markers of oxidative damage and improved behavioral outcomes.
    • Outcomes : Significant reductions in malondialdehyde (MDA) levels were observed, indicating decreased lipid peroxidation.

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